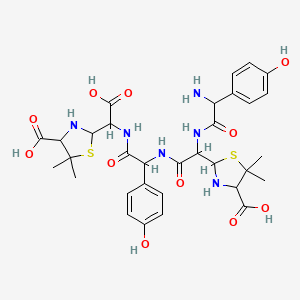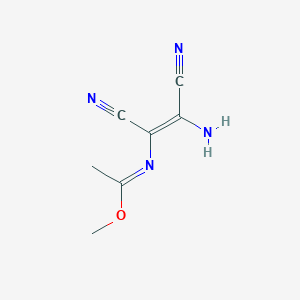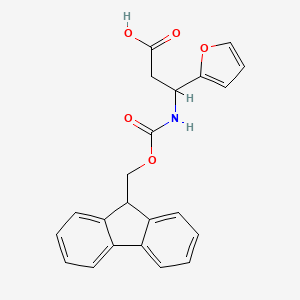
Amoxicillin Dimer (penicilloic acid form)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amoxicillin Dimer (penicilloic acid form) is a derivative of amoxicillin, a widely used β-lactam antibiotic. This compound is formed when two molecules of amoxicillin undergo a chemical reaction to form a dimer, resulting in the penicilloic acid form. It is primarily used in research settings to study the degradation products and impurities of amoxicillin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Amoxicillin Dimer (penicilloic acid form) involves the dimerization of amoxicillin under specific conditions. The reaction typically occurs in an aqueous medium, where amoxicillin is subjected to conditions that promote the formation of the dimer. This can include the use of catalysts or specific pH conditions to facilitate the reaction .
Industrial Production Methods: Industrial production of Amoxicillin Dimer (penicilloic acid form) is not commonly practiced due to its primary use in research. the methods used in laboratory settings can be scaled up for industrial purposes if needed. This would involve optimizing the reaction conditions to ensure high yield and purity of the dimer .
Chemical Reactions Analysis
Types of Reactions: Amoxicillin Dimer (penicilloic acid form) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the dimer into other reduced forms.
Substitution: The dimer can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of the dimer .
Scientific Research Applications
Amoxicillin Dimer (penicilloic acid form) has several scientific research applications:
Chemistry: Used to study the degradation pathways and stability of amoxicillin.
Biology: Helps in understanding the biological activity and interactions of amoxicillin derivatives.
Medicine: Used in research to develop new antibiotics and study antibiotic resistance.
Industry: Employed in the quality control of amoxicillin production to identify and quantify impurities
Mechanism of Action
The mechanism of action of Amoxicillin Dimer (penicilloic acid form) is similar to that of amoxicillin. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This inhibition prevents the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity, leading to cell lysis and death .
Comparison with Similar Compounds
Amoxicillin: The parent compound, widely used as an antibiotic.
Ampicillin: Another β-lactam antibiotic with a similar structure and mechanism of action.
Penicillin G: The original penicillin antibiotic, from which amoxicillin is derived.
Uniqueness: Amoxicillin Dimer (penicilloic acid form) is unique due to its dimeric structure, which provides insights into the degradation and stability of amoxicillin. This makes it valuable in research settings for studying the behavior of amoxicillin under various conditions .
Properties
Molecular Formula |
C32H40N6O11S2 |
|---|---|
Molecular Weight |
748.8 g/mol |
IUPAC Name |
2-[1-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[[2-[[carboxy-(4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl)methyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C32H40N6O11S2/c1-31(2)21(29(46)47)37-26(50-31)19(35-23(41)17(33)13-5-9-15(39)10-6-13)25(43)34-18(14-7-11-16(40)12-8-14)24(42)36-20(28(44)45)27-38-22(30(48)49)32(3,4)51-27/h5-12,17-22,26-27,37-40H,33H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,44,45)(H,46,47)(H,48,49) |
InChI Key |
YJFZGYXDUKQVQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O)NC(=O)C(C4=CC=C(C=C4)O)N)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serinePhenacylEster](/img/structure/B12319890.png)
![5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B12319895.png)
![(7Z,11Z)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone](/img/structure/B12319901.png)


![(2R,3R,4S,5R)-2-(2-amino-6-{[(2-hydroxy-5-nitrophenyl)methyl]sulfanyl}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12319938.png)
![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B12319945.png)



![Tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12319974.png)


![2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12319991.png)
